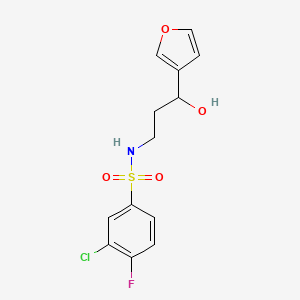
3-chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13ClFNO4S and its molecular weight is 333.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro and fluoro substituent on the benzene ring, which may influence its biological activity by altering its interaction with biological targets.
The mechanism of action for this compound involves enzyme inhibition. The compound is believed to bind to the active sites of specific target enzymes, thereby blocking their activity. Common molecular targets include:
- Carbonic anhydrases
- Proteases
- Kinases
Inhibition of these enzymes can disrupt various biological pathways, leading to therapeutic effects such as anti-cancer or anti-inflammatory activity .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown promising results in inhibiting cancer cell proliferation in various models:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| JC124 | Alzheimer's model | 0.55 ± 0.091 |
| Analog 1 | HT-29 (Colon cancer) | 0.42 ± 0.080 |
| Analog 2 | TK-10 (Kidney cancer) | Not specified |
These results suggest that modifications on the sulfonamide moiety are well tolerated and can enhance inhibitory potency .
Anti-inflammatory Activity
The NLRP3 inflammasome is a critical target for anti-inflammatory drugs. Compounds derived from similar scaffolds have been shown to inhibit NLRP3 activation, thereby reducing inflammation in vivo. The activity of these compounds was assessed in mouse models, demonstrating their potential as therapeutic agents for inflammatory diseases .
Case Studies
- Inflammation Model : In a study involving mouse models of acute myocardial infarction, the compound exhibited significant inhibition of NLRP3 inflammasome activation, leading to reduced inflammation markers.
- Cancer Models : Various analogs were tested against cancer cell lines (e.g., HT-29 and TK-10), showing promising results with IC50 values indicating effective growth inhibition.
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO4S/c14-11-7-10(1-2-12(11)15)21(18,19)16-5-3-13(17)9-4-6-20-8-9/h1-2,4,6-8,13,16-17H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVNZCFONGRNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCC(C2=COC=C2)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














